Superior Hepatic Safety Margin Versus Discontinued Oral GLP-1 Agonists Danuglipron and Lotiglipron
ID110521156 demonstrates a greater than 10-fold hepatic safety margin in nonclinical hepatobiliary transporter assays [1]. In the completed Phase 1 multiple ascending dose (MAD) study, liver enzyme levels (ALT, AST) remained within normal ranges in all subjects, with zero cases of drug-induced liver injury (DILI) reported across all dose cohorts (50–200 mg once daily for 28 days) [2]. In contrast, danuglipron (PF-06882961) caused drug-induced liver injury in one asymptomatic patient in a dose-optimization study, leading Pfizer to terminate all clinical development of the compound in April 2025 [3]. Lotiglipron (PF-07081532), another Pfizer oral GLP-1 agonist, was discontinued in June 2023 after patients exhibited elevated hepatic transaminases in Phase 1/2 studies [4]. The narrower safety margins of danuglipron and lotiglipron have been directly attributed to their chemical scaffolds and are recognized as a critical class liability for small-molecule GLP-1RAs [5]. ID110521156's distinct triazole-imidazolidine scaffold appears to confer a broader hepatic safety window, making it a differentiated procurement candidate for programs where liver safety is a gating concern.
| Evidence Dimension | Hepatic safety: liver enzyme elevations and DILI incidence in clinical studies |
|---|---|
| Target Compound Data | Zero (0) cases of DILI; ALT/AST within normal range in all subjects across 50–200 mg cohorts (Phase 1 MAD, 28-day dosing) [2]; >10-fold safety margin in hepatobiliary transporter assays [1] |
| Comparator Or Baseline | Danuglipron: 1 confirmed case of drug-induced liver injury leading to program termination [3]; Lotiglipron: elevated transaminases observed in Phase 1/2 studies leading to discontinuation [4] |
| Quantified Difference | ID110521156: >10-fold safety margin vs. danuglipron: program-terminating hepatotoxicity; lotiglipron: transaminase elevation-driven discontinuation |
| Conditions | ID110521156 Phase 1 MAD study (n=36 healthy adults, 50/100/200 mg QD, 28 days) [2]; danuglipron once-daily dose-optimization study (n>1,400) [3]; lotiglipron Phase 1/2 studies [4]; hepatobiliary transporter assay [1] |
Why This Matters
In a therapeutic class where two lead candidates have been terminated specifically for liver safety signals, ID110521156's demonstrated absence of hepatotoxicity in Phase 1 and its >10-fold safety margin provide a quantifiable basis for prioritizing it over discontinued or liver-monitored alternatives in procurement and development decisions.
- [1] The Bio News. Pfizer halted by 'liver toxicity' risk resolved... Yunovia reveals 'oral GLP-1' strategy. November 26, 2025. View Source
- [2] Park G. Ildong's oral GLP-1 drug shows up to 13.8% weight loss in phase 1 trial. Korea Biomedical Review. September 30, 2025. View Source
- [3] Managed Healthcare Executive. Liver Injury Ends Development of Pfizer's Oral GLP-1 for Obesity. April 14, 2025. View Source
- [4] BioSpace. Pfizer Drops Early-Stage Obesity Drug Following Disappointing Phase I Data. June 26, 2023. View Source
- [5] MDPI. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. June 11, 2025. View Source
